molecular formula C7H8F2N2O B2607525 (2-(Difluoromethoxy)pyridin-3-yl)methanamine CAS No. 2231672-96-9

(2-(Difluoromethoxy)pyridin-3-yl)methanamine

Cat. No.: B2607525
CAS No.: 2231672-96-9
M. Wt: 174.151
InChI Key: POSZZQITJAAYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Difluoromethoxy)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol

Scientific Research Applications

(2-(Difluoromethoxy)pyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)pyridin-3-yl)methanamine typically involves the reaction of 2-(difluoromethoxy)pyridine with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using optimized reaction conditions and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents such as PhI(OAc)2 in combination with TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as LiAlH4 can be used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Difluoromethoxy)pyridin-4-yl)methanamine
  • (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride

Uniqueness

(2-(Difluoromethoxy)pyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSZZQITJAAYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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